3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Overview
Description
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenyl ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)benzaldehyde or 4-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Shares the methoxy group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but lacks the methoxy group.
3-(Trifluoromethyl)phenylboronic acid: Similar trifluoromethyl group but different substitution pattern.
Uniqueness
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-7(11(16)17)5-8-3-4-10(18-2)9(6-8)12(13,14)15/h3-4,6-7H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNQNHIYCSDBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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